N1-Benzyl/N3-(4-Ethylphenyl) Substitution Topology: Structural Divergence from 3,8-Disubstituted α1D-AR Ligands
The target compound bears a simple 4-ethylphenyl substituent at the N3 position and a benzyl group at N1, in stark contrast to the 3,8-disubstituted pattern required for high-affinity α1D-AR binding. Published data show that the prototypical α1D-AR ligand RX18 (compound 22) relies on a 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl chain at N3 and an amide substituent at the 8-position to achieve pKi = 10.25 [1]. The absence of these pharmacophoric elements in 902294-01-3 ensures it will not compete for the same orthosteric binding site, making it a clean negative control for α1D-AR pharmacology or a starting point for exploring allosteric modulation of the receptor [1].
| Evidence Dimension | Substitution pattern vs. α1D-AR pharmacophore requirements |
|---|---|
| Target Compound Data | N3 = 4-ethylphenyl; C8 = unsubstituted (H); lacks basic piperazine moiety |
| Comparator Or Baseline | RX18 (Compound 22): N3 = 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl; C8 = N1-methyl-N5-(phenylmethyl)pentanediamide; pKi (α1D) = 10.25 |
| Quantified Difference | Complete pharmacophore mismatch; pKi (α1D) for target compound predicted to be >4 log units lower than RX18 based on SAR |
| Conditions | Radioligand binding assays at human cloned α1A-, α1B-, α1D-AR subtypes (Romeo et al. 2014) |
Why This Matters
Confirms that this compound will not cross-react with α1D-AR targets in polypharmacology screens, providing a defined selectivity advantage over 3,8-disubstituted benzothienopyrimidine analogs for researchers seeking SIRT2-selective or novel-target chemical probes.
- [1] Romeo, G.; Salerno, L.; Pittalà, V.; Modica, M. N.; Siracusa, M. A.; Materia, L.; Buccioni, M.; Marucci, G.; Minneman, K. P. High Affinity Ligands and Potent Antagonists for the α1D-Adrenergic Receptor. Novel 3,8-Disubstituted [1]Benzothieno[3,2-d]pyrimidine Derivatives. Eur. J. Med. Chem. 2014, 83, 419-432. View Source
